![molecular formula C13H21NSi B14316024 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine CAS No. 110503-25-8](/img/structure/B14316024.png)
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine is an organosilicon compound that features a pyrrolidine ring substituted with a dimethyl(phenyl)silyl group
Méthodes De Préparation
The synthesis of 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine typically involves the reaction of pyrrolidine with a dimethyl(phenyl)silyl halide under basic conditions. One common method is to react pyrrolidine with chlorodimethylphenylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine attacks the silicon atom, displacing the halide ion.
Analyse Des Réactions Chimiques
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or dichloromethane, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanol, silane, and substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomolecules and as a probe in biological studies to investigate silicon’s role in biological systems.
Industry: Used in the production of silicon-based materials, such as polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of 1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine involves its interaction with various molecular targets through its silyl group. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of new silicon-containing compounds.
Comparaison Avec Des Composés Similaires
1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine can be compared with other similar compounds such as:
1-{[Dimethyl(phenyl)silyl]methyl}piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-{[Dimethyl(phenyl)silyl]methyl}morpholine: Contains a morpholine ring, which introduces an oxygen atom into the ring structure.
1-{[Dimethyl(phenyl)silyl]methyl}azetidine: Features a four-membered azetidine ring, which is more strained compared to the five-membered pyrrolidine ring.
Propriétés
Numéro CAS |
110503-25-8 |
|---|---|
Formule moléculaire |
C13H21NSi |
Poids moléculaire |
219.40 g/mol |
Nom IUPAC |
dimethyl-phenyl-(pyrrolidin-1-ylmethyl)silane |
InChI |
InChI=1S/C13H21NSi/c1-15(2,12-14-10-6-7-11-14)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 |
Clé InChI |
UEZUAGULLAUYJF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CN1CCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
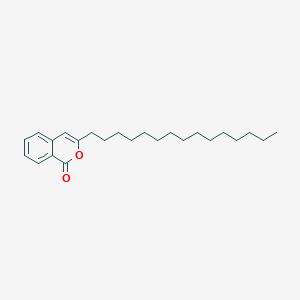
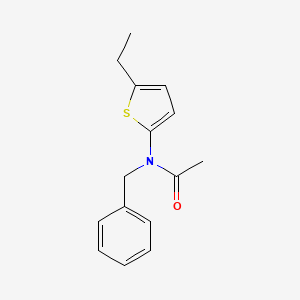
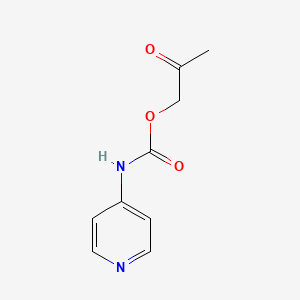

![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)
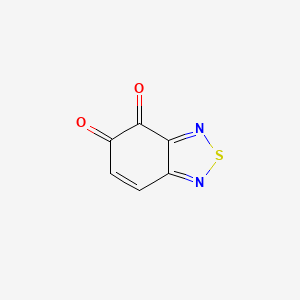
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
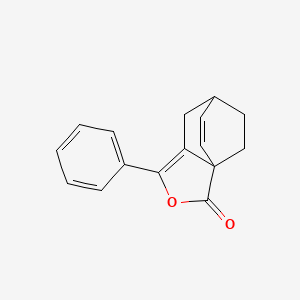
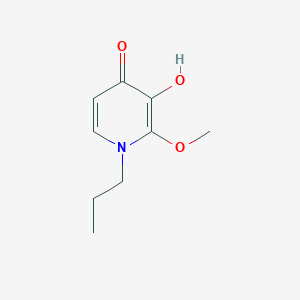
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)


